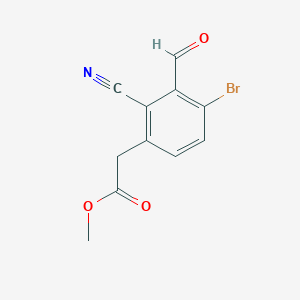
Methyl 4-bromo-2-cyano-3-formylphenylacetate
Vue d'ensemble
Description
Methyl 4-bromo-2-cyano-3-formylphenylacetate (MBCFPA) is a chemical compound that has been studied for its potential applications in the fields of science, technology, and medicine. It is a derivative of phenylacetate and is composed of a methyl group, a bromo group, a cyano group, and a formyl group. MBCFPA has been found to possess a variety of properties, including a high boiling point, a low melting point, and a low solubility in water. Furthermore, MBCFPA has been found to be an effective catalyst for a variety of chemical reactions.
Applications De Recherche Scientifique
Methyl 4-bromo-2-cyano-3-formylphenylacetate has been studied for its potential applications in the fields of science, technology, and medicine. It has been found to be an effective catalyst for a variety of chemical reactions, including the synthesis of amides, esters, and peptides. Additionally, Methyl 4-bromo-2-cyano-3-formylphenylacetate has been found to be a useful reagent for the preparation of biologically active compounds, such as drugs and hormones. Furthermore, Methyl 4-bromo-2-cyano-3-formylphenylacetate has been used in the synthesis of polymers, such as polyurethanes and polyamides, as well as in the synthesis of nanomaterials.
Mécanisme D'action
Methyl 4-bromo-2-cyano-3-formylphenylacetate acts as a catalyst for a variety of chemical reactions. It is believed to act by forming a complex with the substrate molecule, which then undergoes a series of chemical reactions to yield the desired product. Specifically, Methyl 4-bromo-2-cyano-3-formylphenylacetate is believed to form a complex with the substrate molecule, which is then attacked by a nucleophile, such as a hydroxide ion or a carbon nucleophile. The nucleophile then displaces the bromide ion, forming a new carbon-carbon bond and yielding the desired product.
Effets Biochimiques Et Physiologiques
Methyl 4-bromo-2-cyano-3-formylphenylacetate has been found to possess a variety of biochemical and physiological effects. Specifically, it has been found to possess antifungal properties, as well as antibacterial and antiviral properties. Furthermore, Methyl 4-bromo-2-cyano-3-formylphenylacetate has been found to possess anti-inflammatory and antioxidant properties. Additionally, Methyl 4-bromo-2-cyano-3-formylphenylacetate has been found to possess cytotoxic effects on a variety of cell lines, including human cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-bromo-2-cyano-3-formylphenylacetate has several advantages for use in laboratory experiments. Specifically, it is a relatively inexpensive chemical compound that is readily available and easy to handle. Additionally, it is a relatively stable compound that is not easily degraded by light or oxygen. Furthermore, it is a relatively non-toxic compound that is not highly volatile or flammable. However, there are some limitations to using Methyl 4-bromo-2-cyano-3-formylphenylacetate in laboratory experiments. Specifically, it is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in certain types of reactions.
Orientations Futures
Methyl 4-bromo-2-cyano-3-formylphenylacetate has potential applications in a variety of fields, including medicine, biotechnology, and materials science. In the medical field, Methyl 4-bromo-2-cyano-3-formylphenylacetate has potential applications as an anti-infective agent and as an anti-cancer agent. In biotechnology, Methyl 4-bromo-2-cyano-3-formylphenylacetate has potential applications in the synthesis of proteins, peptides, and other biologically active compounds. Additionally, Methyl 4-bromo-2-cyano-3-formylphenylacetate has potential applications in the synthesis of nanomaterials and in the development of new materials for a variety of applications. Finally, Methyl 4-bromo-2-cyano-3-formylphenylacetate has potential applications in the development of new catalysts for a variety of chemical reactions.
Propriétés
IUPAC Name |
methyl 2-(4-bromo-2-cyano-3-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-3-10(12)9(6-14)8(7)5-13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVENWHWDKELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-cyano-3-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486215.png)
![1-[(3R)-1-Benzylpyrrolidinyl]-N-[(1R)-1-phenylethyl]-1-ethanamine](/img/structure/B1486218.png)
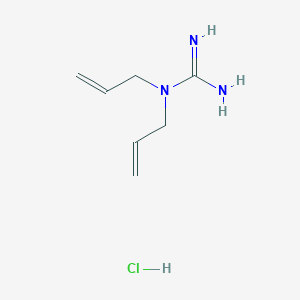
![tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate](/img/structure/B1486223.png)
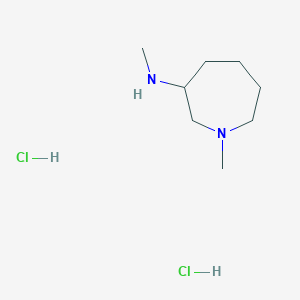
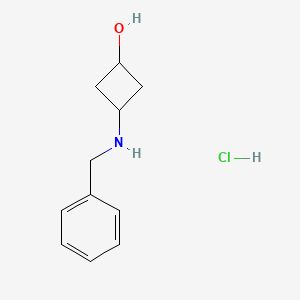
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide](/img/structure/B1486227.png)
![Methyl 3-amino-5-nitro-1-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486229.png)
![2-(1,4-Dimethyl-2-piperazinyl)-1-[3-(4-fluorophenyl)-1-pyrrolidinyl]-1-ethanone](/img/structure/B1486230.png)
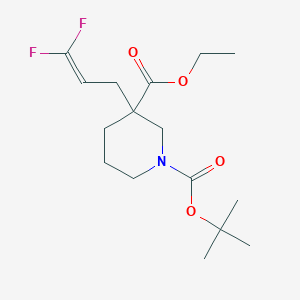
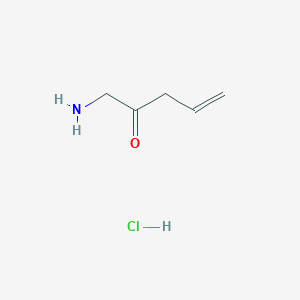
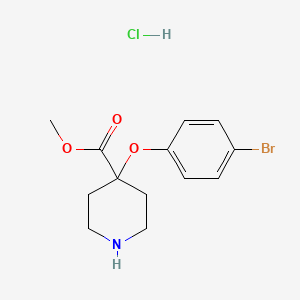
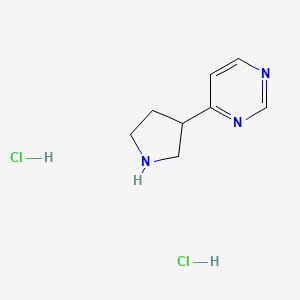
![Ethyl 3-[(tert-butoxycarbonyl)amino]-3-pyrrolidinecarboxylate hydrochloride](/img/structure/B1486236.png)